molecular formula C17H17NO4 B2387442 dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate CAS No. 60026-93-9

dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Cat. No.: B2387442
CAS No.: 60026-93-9
M. Wt: 299.326
InChI Key: AEQDVZGMJUNYLN-UHFFFAOYSA-N
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Description

Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS: 60026-93-9) is a pyrrolizine-based diester featuring a bicyclic framework with a phenyl substituent at the 5-position and two methyl ester groups at the 6- and 7-positions. Its molecular formula is C₁₇H₁₇NO₄, with a molecular weight of 299.32 g/mol . The compound is synthesized via a 1,3-dipolar cycloaddition reaction between dimethyl acetylenedicarboxylate (DMAD) and mesoionic oxazalone intermediates derived from N-acylproline derivatives . This reaction pathway allows for regioselective functionalization, making it a versatile intermediate in medicinal chemistry and materials science.

Key structural features include:

  • Bicyclic pyrrolizine core: Provides rigidity and influences electronic properties.
  • Phenyl substituent: Enhances lipophilicity and π-π stacking interactions.
  • Methyl ester groups: Improve solubility and serve as handles for further derivatization.

Properties

IUPAC Name

dimethyl 3-phenyl-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-16(19)13-12-9-6-10-18(12)15(14(13)17(20)22-2)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDVZGMJUNYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted pyrrolidine with dimethyl acetylenedicarboxylate. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl group or other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrrolizine compounds exhibit significant antitumor activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various substituted pyrrolizines, including dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate, which showed promising results in antileukemic assays. Specifically, certain derivatives displayed effective in vivo activity against leukemia cell lines at low dosage levels .

Antileukemic Properties

The compound has also been studied for its antileukemic properties. In vivo tests indicated that some derivatives could achieve "cures" in animal models at doses as low as 12.5 mg/kg. The bis(carbamate) derivative was particularly noted for its potent activity against P-388 leukemia cells . This suggests potential therapeutic applications in treating specific types of cancer.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For instance:

  • Synthesis of Novel Compounds : It can be utilized to create new derivatives with enhanced biological activities.
  • Reactions with Electrophiles : The compound can react with electrophiles to form new carbon-carbon bonds, facilitating the construction of diverse molecular architectures .

Study on Antileukemic Activity

A significant study focused on the synthesis and evaluation of antileukemic activity of pyrrolizine derivatives found that this compound exhibited substantial activity against leukemia cells. The research emphasized the importance of structural modifications to enhance potency and reduce toxicity .

Organic Synthesis Techniques

Another research paper detailed efficient methods for synthesizing pyrrolizine derivatives through multi-step reactions involving this compound as a key intermediate. These techniques have implications for developing pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, synthetic routes, and biological/physical properties of dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound Phenyl at C5, methyl esters C₁₇H₁₇NO₄ 299.32 - Intermediate for antileukemic agents.
- Purity: ≥98% (industrial grade) .
Dimethyl 5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate 3,4-Cl₂-phenyl at C5 C₁₇H₁₅Cl₂NO₄ 368.21 - Higher lipophilicity due to Cl substituents.
- Used in pharmaceutical intermediates.
Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate 3-CF₃-phenyl at C5 C₁₈H₁₆F₃NO₄ 367.32 - Enhanced metabolic stability.
- Potential CNS applications.
Dimethyl 5-ethyl-3-phenyl-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate Ethyl at C5, thiazole core C₁₈H₂₀N₂O₄S 360.43 - Lower antileukemic activity (IC₅₀ > 10 μM).
- Solid (mp 56.8–57.9 °C).
Dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate 4-OCH₃-phenyl at C5 C₁₈H₁₉NO₅ 329.36 - Improved solubility due to methoxy group.
- IR: 1723 cm⁻¹ (ester C=O stretch).

Physicochemical Properties

Property Dimethyl 5-Phenyl Derivative Dimethyl 3,4-Cl₂-Phenyl Derivative Dimethyl 3-CF₃-Phenyl Derivative
LogP ~2.5 ~3.8 ~3.2
Solubility (H₂O) 0.1 mg/mL <0.01 mg/mL 0.05 mg/mL
Melting Point Not reported Not reported Oil (liquid at RT)

Biological Activity

Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS Number: 60026-93-9) is a compound that has garnered attention for its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name Dimethyl 3-phenyl-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate
InChI Key AEQDVZGMJUNYLN-UHFFFAOYSA-N

The compound features a pyrrolizine ring system with a phenyl substitution that influences its chemical reactivity and biological activity .

Synthesis Methods

The synthesis of this compound typically involves the condensation of phenyl-substituted pyrrolidine with dimethyl acetylenedicarboxylate (DMAD). This reaction is conducted under controlled conditions using a base like sodium hydride in solvents such as tetrahydrofuran (THF) at elevated temperatures.

Antileukemic Activity

Research has demonstrated that derivatives of dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine exhibit significant antileukemic properties. In vivo studies have shown that certain derivatives can achieve "cures" at low dosages (as low as 12.5 mg/kg) in models like the L1210 assay. The compound's efficacy was noted in the P-388 assay, indicating its potential as an anticancer agent .

The biological activity of dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine is thought to involve interactions with specific enzymes or receptors within metabolic pathways. These interactions may lead to inhibition of cell proliferation in cancerous cells. However, the precise molecular targets and mechanisms remain an area for further investigation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antileukemic Studies : A study highlighted that various diesters derived from dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine showed substantial antileukemic activity in vivo. The results indicated a promising therapeutic window with minimal toxicity observed at effective doses .
  • Synthesis and Characterization : Research focused on synthesizing related compounds revealed insights into the structural modifications that enhance biological activity. The introduction of different substituents on the pyrrolizine ring was shown to influence both reactivity and biological efficacy .
  • Comparative Studies : Comparisons with similar compounds demonstrated that the unique phenyl substitution in dimethyl 5-phenyl derivatives significantly affects their biological profiles compared to other pyrrolizine derivatives .

Q & A

Q. How can machine learning models predict novel derivatives with enhanced properties?

  • Methodology : Train models on datasets of pyrrolizine derivatives with annotated bioactivity or solubility data. Use random forest or neural networks to predict untested analogs. Validate top candidates via synthesis and testing, creating a feedback loop for model refinement .

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